molecular formula C6H10O3S2 B3383968 2-(Ethoxythioxomethylthio)propionic acid CAS No. 51440-83-6

2-(Ethoxythioxomethylthio)propionic acid

Cat. No.: B3383968
CAS No.: 51440-83-6
M. Wt: 194.3 g/mol
InChI Key: LWNPIVOFJQQAMH-UHFFFAOYSA-N
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Description

2-(Ethoxythioxomethylthio)propionic acid is an organic compound with the molecular formula C6H10O3S2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of an ethoxy group, a thioxomethylthio group, and a propionic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxythioxomethylthio)propionic acid typically involves the reaction of ethyl mercaptan with carbon disulfide to form ethyl dithiocarbonate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxythioxomethylthio)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

2-(Ethoxythioxomethylthio)propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethoxythioxomethylthio)propionic acid involves its interaction with various molecular targets. The thioxomethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

    2-(Methylthio)propionic acid: Similar structure but with a methylthio group instead of an ethoxythioxomethylthio group.

    2-(Ethylthio)propionic acid: Contains an ethylthio group instead of an ethoxythioxomethylthio group.

Uniqueness: 2-(Ethoxythioxomethylthio)propionic acid is unique due to the presence of both an ethoxy group and a thioxomethylthio group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-ethoxycarbothioylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S2/c1-3-9-6(10)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNPIVOFJQQAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871395
Record name 2-[(Ethoxycarbonothioyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51440-83-6
Record name 2-[(Ethoxycarbonothioyl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Ethoxythioxomethylthio)propionic acid
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2-(Ethoxythioxomethylthio)propionic acid

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